3-Isopropylmorpholine 3-Isopropylmorpholine
Brand Name: Vulcanchem
CAS No.: 927802-40-2
VCID: VC2269856
InChI: InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3
SMILES: CC(C)C1COCCN1
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol

3-Isopropylmorpholine

CAS No.: 927802-40-2

Cat. No.: VC2269856

Molecular Formula: C7H15NO

Molecular Weight: 129.2 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropylmorpholine - 927802-40-2

Specification

CAS No. 927802-40-2
Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
IUPAC Name 3-propan-2-ylmorpholine
Standard InChI InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3
Standard InChI Key ICNOQWMTDGMVGW-UHFFFAOYSA-N
SMILES CC(C)C1COCCN1
Canonical SMILES CC(C)C1COCCN1

Introduction

Chemical Structure and Properties

Molecular Structure

3-Isopropylmorpholine consists of a morpholine ring with an isopropyl group (CH(CH₃)₂) attached to the carbon at position 3. The molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol . The structure incorporates both a basic nitrogen atom and an ether oxygen within the heterocyclic ring, contributing to its chemical reactivity and solubility properties.

Physical Properties

The physical properties of 3-Isopropylmorpholine include:

PropertyCharacteristicReference
AppearanceColorless to light yellow liquid
Molecular Weight129.20 g/mol
SolubilitySoluble in water and organic solvents
Storage Requirements2-8°C, protected from light
OdorDistinctive amine-like

These physical properties influence the compound's handling requirements and applications in laboratory and industrial settings.

Stereochemistry

Stereoisomers

The isopropyl substituent at position 3 of the morpholine ring creates a stereogenic center, resulting in two distinct stereoisomers:

  • (3S)-3-isopropylmorpholine (CAS 218595-15-4): In this isomer, the spatial arrangement follows the S-configuration according to the Cahn-Ingold-Prelog priority rules .

  • (R)-3-isopropylmorpholine (CAS 74572-01-3): This isomer has the opposite configuration to the S-isomer and demonstrates different chemical behavior in chiral environments .

Stereochemical Significance

The stereochemical properties of 3-isopropylmorpholine are particularly important in:

  • Asymmetric synthesis, where specific stereoisomers can direct the stereochemical outcome of reactions

  • Pharmaceutical applications, where different stereoisomers may exhibit varying biological activities

  • Coordination chemistry, where the spatial arrangement affects metal-ligand interactions

The specific stereoisomer can significantly influence the compound's effectiveness in these applications, making stereochemical purity an important consideration in its synthesis and use.

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for characterizing 3-isopropylmorpholine. According to analytical data for (R)-3-isopropylmorpholine, ¹H NMR spectroscopy confirms the structure of the compound and can be used to determine its purity, which is typically ≥95.0% .

Identification Parameters

Key parameters used for identification and quality assessment include:

ParameterSpecificationMethod
AppearanceColorless to light yellow liquidVisual inspection
Structural confirmationConsistent with expected structure¹H NMR spectroscopy
Purity≥95.0%NMR analysis
Chemical identityMatches reference standardsSpectroscopic comparison

These analytical approaches ensure the correct identification and quality of 3-isopropylmorpholine for research and development applications.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 3-isopropylmorpholine is primarily determined by:

  • The nitrogen atom, which acts as a nucleophile in substitution reactions and can serve as a Lewis base

  • The oxygen atom in the morpholine ring, which can participate in hydrogen bonding

  • The isopropyl group, which provides steric influence on reactions at neighboring sites

These functional elements make the compound useful in various organic transformations and as a ligand in coordination chemistry .

Common Reactions

While specific reaction data for 3-isopropylmorpholine is limited in the provided sources, morpholine derivatives typically undergo several characteristic reactions:

  • N-alkylation and N-acylation reactions

  • Coordination with transition metals

  • Nucleophilic substitution reactions

  • Ring-opening reactions under certain conditions

These reaction pathways contribute to the compound's utility in synthetic chemistry applications.

Applications and Uses

Synthetic Applications

3-Isopropylmorpholine serves as a valuable building block in organic synthesis due to its:

  • Chiral structure, which can influence stereoselectivity in reactions

  • Nucleophilic nitrogen atom, which can participate in various bond-forming reactions

  • Potential to introduce both morpholine and isopropyl functionalities into more complex molecules

The compound is particularly useful in the development of pharmaceuticals and fine chemicals where stereochemical control is important .

Coordination Chemistry

The nitrogen atom in 3-isopropylmorpholine can coordinate with metal ions, making it useful as a ligand in coordination chemistry. The steric influence of the isopropyl group can affect the geometry and stability of resulting metal complexes, potentially leading to unique catalytic properties .

Comparison with Related Compounds

Structural Analogs

3-Isopropylmorpholine can be compared with several structurally related compounds:

CompoundStructural RelationshipKey Differences
(R)-3-IsobutylmorpholineHomologContains an isobutyl group instead of isopropyl
(R)-3-ButylmorpholineHomologFeatures a linear butyl chain at position 3
Unsubstituted morpholineParent compoundLacks the isopropyl substituent
3-IsopropylphenolDifferent heterocycleContains a phenol ring instead of morpholine

These structural relationships help to contextualize the chemical behavior and applications of 3-isopropylmorpholine within its compound class.

Functional Comparisons

The presence of the isopropyl group in 3-isopropylmorpholine, compared to unsubstituted morpholine, results in:

  • Increased lipophilicity, affecting solubility properties and membrane permeability

  • Steric effects that influence reaction rates and selectivity

  • Modified basicity of the nitrogen atom

  • Different complexation behavior with metals and other Lewis acids

These functional differences expand the potential applications of 3-isopropylmorpholine beyond those of the parent morpholine structure.

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